molecular formula C17H22N2 B7731808 N,N-dibenzyl-N,N-dimethylmethanediamine CAS No. 1483-42-7

N,N-dibenzyl-N,N-dimethylmethanediamine

Cat. No.: B7731808
CAS No.: 1483-42-7
M. Wt: 254.37 g/mol
InChI Key: MBELUIWNSOZTSD-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N,N-dimethylmethanediamine is an organic compound with the molecular formula C17H22N2. It is a diamine derivative characterized by two benzyl groups and two methyl groups attached to the nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N,N-dimethylmethanediamine typically involves the reaction of benzyl chloride with N,N-dimethylmethanediamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N,N-dimethylmethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dibenzyl-N,N-dimethylmethanediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N,N-dimethylmethanediamine involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The dimethyl groups contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-N,N-dimethylmethanediamine: Similar in structure but with different substituents.

    N,N-dibenzyl-2-nitrobenzamide: Contains a nitro group, leading to different reactivity.

    N,N-dibenzyl-4-ethoxybenzamide: Contains an ethoxy group, affecting its chemical properties.

Uniqueness

This compound is unique due to its specific combination of benzyl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N,N'-dibenzyl-N,N'-dimethylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-18(13-16-9-5-3-6-10-16)15-19(2)14-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBELUIWNSOZTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227916
Record name N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-42-7
Record name N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1483-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Dimethyl-N,N′-bis(phenylmethyl)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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